Sulfo Cy3 Carboxylic acids(methyl)

Vue d'ensemble

Description

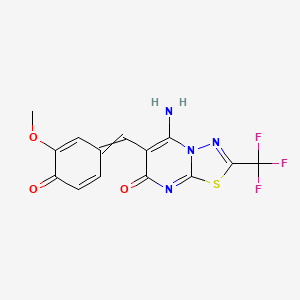

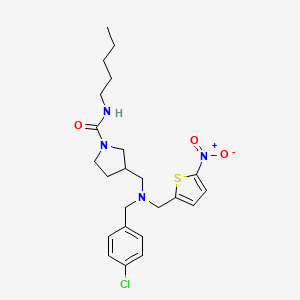

Sulfo Cy3 Carboxylic acids(methyl) is a water-soluble dye that belongs to the Cy series of dyes . It has absorbance and emission spectra that match the Cy3 fluorophore . It is an unactivated carboxylic acid that can be used for conjugation . It is commonly used for labeling biomolecules for fluorescence imaging and other fluorescence-based biochemical analyses .

Molecular Structure Analysis

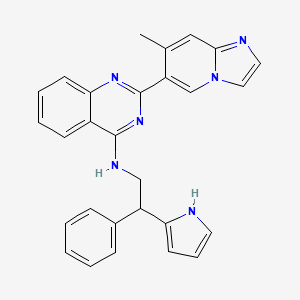

Cyanine-based platforms, such as Sulfo Cy3 Carboxylic acids(methyl), have gained significant interest due to their remarkable spectral properties, including narrow absorption bands, large molar absorptivity, high sensitivity, and particularly an intense π-π* absorption which can be easily tuned from the visible to the near-infrared (NIR) region by structural modifications at the chromophore moiety .Chemical Reactions Analysis

Sulfo Cy3 Carboxylic acids(methyl) has been studied as a chemosensor for the recognition of metal cations with biological and environmental relevance . It displayed a highly sensitive colorimetric response, from blue to colorless, for Cu 2+ and Fe 3+ in acetonitrile solution .Physical And Chemical Properties Analysis

Sulfo Cy3 Carboxylic acids(methyl) is a solid with a molecular weight of 638.7 g/mol . It is well soluble in water, DMF, DMSO . It is practically insoluble in non-polar organic solvents .Applications De Recherche Scientifique

1. Protein Analysis and Detection

Sulfo Cy3 Carboxylic Acids (Methyl) have been utilized in the field of protein analysis. A study by Qiao et al. (2009) demonstrated their application in protein derivatization followed by High-Performance Liquid Chromatography (HPLC) separation and fluorescence detection. This approach significantly enhanced the detection sensitivity for protein analysis, particularly in quantifying low abundance proteins.

2. Optical Imaging for Cancer Detection

In cancer research, Sulfo Cy3 Carboxylic Acids (Methyl) have shown potential in optical imaging for cancer detection. Pham et al. (2005) developed a water-soluble near-infrared dye using this compound, demonstrating its effectiveness in labeling peptides for in vivo optical imaging. This suggests broad applications in developing molecular-based beacons for cancer detection.

3. Synthesis and Chemical Applications

The compound has also found utility in chemical synthesis and applications. For example, Khaligh (2014) used a related compound, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst for synthesizing polyhydroquinoline derivatives, highlighting its efficiency and reusability in chemical reactions.

4. Functionalization and Material Science

In material science, Sulfo Cy3 Carboxylic Acids (Methyl) have been instrumental in the functionalization of polymers. Poppe et al. (2002) described the synthesis of copolyarylenes functionalized with sulfonic and carboxylic acid groups, demonstrating their potential in applications like fuel cells due to their high proton conductivities.

Orientations Futures

The use of Sulfo Cy3 Carboxylic acids(methyl) and similar compounds is an essential research topic in supramolecular chemistry . They are particularly useful in the development of small organic molecules as optical chemosensors for the recognition and detection of environmentally and biologically important metal ions . Future applications may include more sensitive single-molecule and cell-imaging studies .

Propriétés

IUPAC Name |

2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfinooxyindol-2-ylidene]prop-1-enyl]-1,3,3-trimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O8S2/c1-29(2)23-19-21(42(37,38)39)14-16-24(23)31(5)26(29)10-9-11-27-30(3,4)22-18-20(40-41(35)36)13-15-25(22)32(27)17-8-6-7-12-28(33)34/h9-11,13-16,18-19H,6-8,12,17H2,1-5H3,(H2-,33,34,35,36,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOUQXJKNMUSGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)OS(=O)O)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 135564344 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)